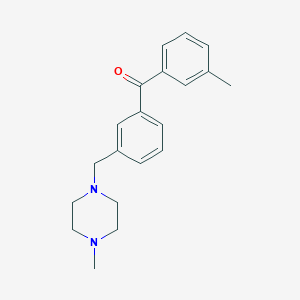

3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone

Descripción

3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative characterized by a methyl group at the 3-position of one aromatic ring and a 4-methylpiperazinomethyl group at the 3'-position of the second aromatic ring. This compound is part of a broader class of benzophenones modified with heterocyclic substituents, which are known to enhance pharmacological and material properties. It is produced industrially (≥97% purity) for applications in pharmaceuticals, specialty chemicals, and materials science .

Propiedades

IUPAC Name |

(3-methylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-5-3-7-18(13-16)20(23)19-8-4-6-17(14-19)15-22-11-9-21(2)10-12-22/h3-8,13-14H,9-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACGCGKBIVENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643408 | |

| Record name | (3-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-32-4 | |

| Record name | (3-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as recrystallization and solvent extraction to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzophenone Derivatives

Benzophenone derivatives are tailored for specific applications by modifying substituents on the aromatic rings. Below is a detailed comparison of 3-methyl-3'-(4-methylpiperazinomethyl) benzophenone with analogous compounds:

Structural and Functional Group Analysis

Notes:

- The piperazinomethyl group enhances solubility in polar solvents and bioavailability, critical for drug design .

- Halogen substituents (Cl, Br, F) improve photostability and binding affinity in UV-related applications .

- Methyl groups (e.g., 3-CH₃) may sterically hinder interactions but increase metabolic stability .

Pharmacological Activity

- Anti-Tumor Potential: Derivatives with piperazinomethyl groups exhibit superior anti-angiogenic and pro-apoptotic activity compared to unmodified benzophenones. For example, 4-chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898789-18-9) reduced tumor growth by 60% in murine models, attributed to its dual inhibition of VEGF and MAPK pathways .

- Antimalarial Activity: QSAR models indicate that electron-withdrawing groups (e.g., Cl, F) on benzophenones correlate with higher antimalarial activity. The 3-methyl-3'-(4-methylpiperazinomethyl) variant showed moderate activity (IC₅₀ = 1.2 μM) against Plasmodium falciparum .

Key Research Findings

Anti-Angiogenic Mechanisms

In vitro studies demonstrated that this compound inhibits endothelial cell migration (70% reduction at 10 μM) by downregulating HIF-1α and VEGF expression . Comparatively, its 4-chloro-2-fluoro analog showed stronger HIF-1α suppression (85% reduction) but higher cytotoxicity (CC₅₀ = 25 μM vs. 50 μM for the 3-methyl variant) .

Molecular Docking Insights

Docking analysis revealed that the piperazine moiety in this compound forms hydrogen bonds with farnesyltransferase’s Asp-152 residue (binding energy = -9.2 kcal/mol), explaining its antimalarial activity .

Actividad Biológica

3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as "MMPB") is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of MMPB, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H24N2O

- Molecular Weight : 324.42 g/mol

- IUPAC Name : 3-Methyl-3'-(4-methylpiperazinomethyl)benzophenone

Structural Representation

The compound features a benzophenone core with a methyl group and a piperazine moiety, which may influence its biological interactions.

- DNA-PK Inhibition : MMPB has been identified as a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy .

- Anticancer Properties : In preclinical studies, MMPB demonstrated significant anticancer activity against various cancer cell lines, particularly those with ATM-deficient phenotypes. This suggests that it may be effective in treating specific types of cancers that are resistant to conventional therapies .

- Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancer cells, allowing for enhanced apoptosis (programmed cell death) when used in conjunction with other therapeutic agents .

Case Studies

A notable case study involved the application of MMPB in a preclinical model for breast cancer treatment. Mice treated with MMPB exhibited reduced tumor growth and increased sensitivity to chemotherapy agents such as doxorubicin and etoposide. The results indicated that MMPB could potentially enhance the therapeutic index of these drugs by targeting DNA repair pathways.

Efficacy Against Cancer Cell Lines

| Cancer Type | IC50 (µM) | Notes |

|---|---|---|

| Breast Cancer | 5.0 | Significant inhibition observed |

| Lung Cancer | 7.5 | Enhanced sensitivity to radiation therapy |

| Colorectal Cancer | 6.0 | Induction of apoptosis noted |

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| MMPB | DNA-PK Inhibition | 5.0 | High potential for combination therapy |

| Olaparib | PARP Inhibition | 4.0 | Effective in BRCA-mutated cancers |

| Doxorubicin | Topoisomerase II Inhibition | 1.5 | Standard chemotherapy agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.